![molecular formula C17H11F3N2O3 B2623823 4-Methoxy-3-[2-(trifluoromethyl)quinazolin-4-yl]oxybenzaldehyde CAS No. 924427-25-8](/img/structure/B2623823.png)
4-Methoxy-3-[2-(trifluoromethyl)quinazolin-4-yl]oxybenzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
Quinazolinone and quinazolinone derivatives, which include “4-Methoxy-3-[2-(trifluoromethyl)quinazolin-4-yl]oxybenzaldehyde”, have received significant attention due to their wide and distinct biopharmaceutical activities . Various methods have been reported for the synthesis of quinazolinones, including the acceptorless coupling of o-aminobenzamides with methanol .Molecular Structure Analysis
The InChI code for this compound is 1S/C17H11F3N2O3/c1-24-14-8-11(7-6-10(14)9-23)25-15-12-4-2-3-5-13(12)21-16(22-15)17(18,19)20/h2-9H,1H3 . This code provides a specific description of the molecule’s structure.Physical And Chemical Properties Analysis
The molecular weight of “this compound” is 348.281. It is a solid substance .Scientific Research Applications
4-Methoxy-3-[2-(trifluoromethyl)quinazolin-4-yl]oxybenzaldehyde has shown potential applications in drug development due to its ability to inhibit the activity of certain enzymes and receptors. For instance, this compound has been studied as a potential inhibitor of the enzyme dihydrofolate reductase, which is involved in the synthesis of DNA and RNA. This compound has also been shown to inhibit the activity of the receptor tyrosine kinase, which is involved in the regulation of cell growth and differentiation.
Mechanism of Action
4-Methoxy-3-[2-(trifluoromethyl)quinazolin-4-yl]oxybenzaldehyde exerts its pharmacological effects through the inhibition of certain enzymes and receptors. For example, this compound inhibits the activity of dihydrofolate reductase by binding to the active site of the enzyme and preventing the conversion of dihydrofolate to tetrahydrofolate. This, in turn, leads to the inhibition of DNA and RNA synthesis. This compound also inhibits the activity of tyrosine kinase receptors by binding to the ATP-binding site of the receptor and preventing the activation of downstream signaling pathways.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. For example, this compound has been shown to inhibit the growth of certain cancer cell lines by inhibiting the activity of tyrosine kinase receptors. This compound has also been shown to have anti-inflammatory effects by inhibiting the activity of the enzyme cyclooxygenase-2. Additionally, this compound has been shown to have antioxidant effects by scavenging free radicals and reducing oxidative stress.
Advantages and Limitations for Lab Experiments
One advantage of 4-Methoxy-3-[2-(trifluoromethyl)quinazolin-4-yl]oxybenzaldehyde is its ability to selectively inhibit the activity of certain enzymes and receptors, which makes it a potentially useful tool for studying the function of these molecules in biological systems. However, one limitation of this compound is its relatively low potency compared to other inhibitors of the same enzymes and receptors.
Future Directions
There are several future directions for research on 4-Methoxy-3-[2-(trifluoromethyl)quinazolin-4-yl]oxybenzaldehyde. One direction is to optimize the synthesis method of this compound to improve its yield and purity. Another direction is to study the pharmacokinetics and pharmacodynamics of this compound in vivo to determine its potential as a therapeutic agent. Additionally, further studies are needed to explore the potential applications of this compound in other areas of research, such as neurodegenerative diseases and infectious diseases.
Conclusion
In conclusion, this compound is a novel compound that has potential applications in drug development due to its ability to selectively inhibit the activity of certain enzymes and receptors. This compound has been shown to have a variety of biochemical and physiological effects, including anti-inflammatory and antioxidant effects. While this compound has some limitations, it remains a promising tool for studying the function of enzymes and receptors in biological systems. Further research is needed to fully explore the potential of this compound as a therapeutic agent.
Synthesis Methods
4-Methoxy-3-[2-(trifluoromethyl)quinazolin-4-yl]oxybenzaldehyde can be synthesized through a multi-step process that involves the reaction of 2-amino-4-trifluoromethylquinazoline with 4-methoxybenzaldehyde in the presence of a catalyst. The resulting product is then purified through column chromatography and characterized using various analytical techniques such as NMR, IR, and mass spectrometry.
Safety and Hazards
properties
IUPAC Name |
4-methoxy-3-[2-(trifluoromethyl)quinazolin-4-yl]oxybenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11F3N2O3/c1-24-13-7-6-10(9-23)8-14(13)25-15-11-4-2-3-5-12(11)21-16(22-15)17(18,19)20/h2-9H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGPAOFQOFDSCAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=O)OC2=NC(=NC3=CC=CC=C32)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

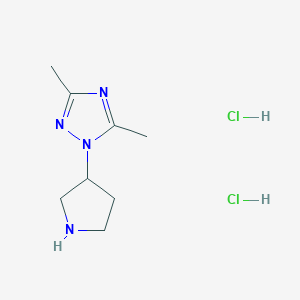
![(2R)-2-(7,7-Difluoro-1-bicyclo[4.1.0]heptanyl)propanoic acid](/img/structure/B2623743.png)
![1-[3-(2-Furanyl)propenoyl]-1H-benzotriazole](/img/structure/B2623746.png)

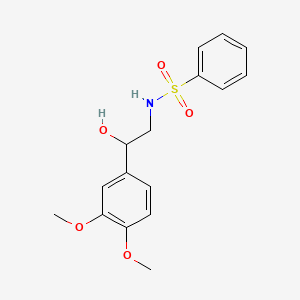
![N-(2-(diethylamino)ethyl)-N-(4,6-difluorobenzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride](/img/structure/B2623750.png)
![N-[(3,5-dimethyl-4-isoxazolyl)methyl]-1H-indole-5-carboxamide](/img/structure/B2623751.png)
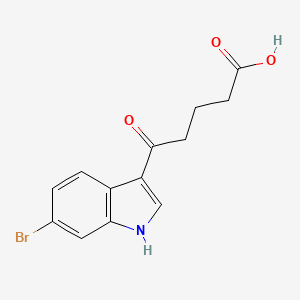
![(E)-3-[5-(3-bromophenyl)thiophen-2-yl]-N-carbamoyl-2-cyanoprop-2-enamide](/img/structure/B2623753.png)
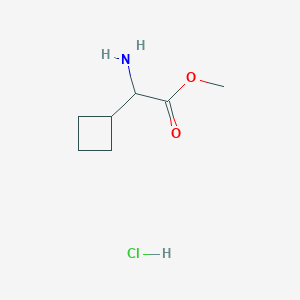
![2-[8-(dibenzylamino)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl]acetic acid](/img/structure/B2623756.png)
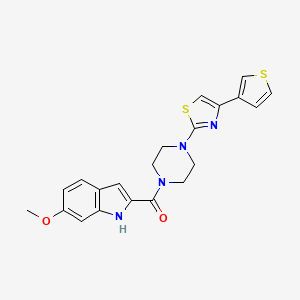
![Methyl 1-[(chlorosulfonyl)methyl]cyclopropane-1-carboxylate](/img/structure/B2623762.png)
![1-methyl-3-phenethyl-9-(p-tolyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2623763.png)